Cas no 1058213-39-0 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide)

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1-acetyl-2,3-dihydroindole core linked to a phenyl-ethyl sulfonamide moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. Its structural framework combines the indole scaffold, known for pharmacological relevance, with a sulfonamide group, enhancing binding affinity and selectivity. The acetylated dihydroindole moiety may improve metabolic stability, while the phenyl-ethyl sulfonamide tail offers versatility for further functionalization. This compound is suitable for research applications in drug discovery, particularly in exploring novel therapeutic agents for neurological or inflammatory disorders.
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide structure
1058213-39-0 structure
Product name:N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide
CAS No:1058213-39-0
MF:C18H20N2O3S
MW:344.428003311157
CID:6468445

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide
    • N-(1-acetyl-2,3-dihydroindol-6-yl)-2-phenylethanesulfonamide
    • Inchi: 1S/C18H20N2O3S/c1-14(21)20-11-9-16-7-8-17(13-18(16)20)19-24(22,23)12-10-15-5-3-2-4-6-15/h2-8,13,19H,9-12H2,1H3
    • InChI Key: GBFYYYVBAYAJBK-UHFFFAOYSA-N
    • SMILES: C(S(NC1=CC2=C(C=C1)CCN2C(C)=O)(=O)=O)CC1=CC=CC=C1

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5099-0785-5μmol
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide
1058213-39-0
5μmol
$63.0 2023-09-10
Life Chemicals
F5099-0785-5mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide
1058213-39-0
5mg
$69.0 2023-09-10
Life Chemicals
F5099-0785-10mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide
1058213-39-0
10mg
$79.0 2023-09-10
Life Chemicals
F5099-0785-4mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide
1058213-39-0
4mg
$66.0 2023-09-10
Life Chemicals
F5099-0785-3mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide
1058213-39-0
3mg
$63.0 2023-09-10
Life Chemicals
F5099-0785-2μmol
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide
1058213-39-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5099-0785-2mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide
1058213-39-0
2mg
$59.0 2023-09-10
Life Chemicals
F5099-0785-10μmol
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide
1058213-39-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5099-0785-15mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide
1058213-39-0
15mg
$89.0 2023-09-10
Life Chemicals
F5099-0785-1mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide
1058213-39-0
1mg
$54.0 2023-09-10

Additional information on N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide

Professional Introduction to N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide (CAS No. 1058213-39-0)

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide, identified by its CAS number 1058213-39-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their potential biological activity, particularly in the realm of drug discovery and development. The structural features of this molecule, including its indole core and sulfonamide functional group, make it a promising candidate for further investigation into its pharmacological properties.

The indole moiety is a well-documented pharmacophore in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. Specifically, the derivative 1-acetyl-2,3-dihydro-1H-indol-6-yl part of the molecule suggests a structural similarity to certain bioactive indole derivatives that have demonstrated efficacy in various therapeutic contexts. For instance, indole derivatives have been extensively studied for their potential roles in modulating neurological functions, anti-inflammatory responses, and even antitumor activities. The acetyl group appended to the indole ring may further enhance the metabolic stability and bioavailability of the compound, making it a more viable candidate for clinical applications.

The presence of the 2-phenylethane-1-sulfonamide moiety adds another layer of complexity to the molecule, contributing to its unique chemical profile. Sulfonamides are a class of compounds that have been widely explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities. The combination of an indole scaffold with a sulfonamide group can lead to novel interactions with biological targets, potentially resulting in compounds with enhanced therapeutic efficacy or reduced side effects compared to existing drugs.

In recent years, there has been a surge in research focused on developing new molecular entities that leverage the structural diversity of heterocyclic compounds like indoles. The compound N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide is part of this broader effort to discover and develop next-generation therapeutics. Advances in computational chemistry and high-throughput screening techniques have enabled researchers to rapidly identify promising candidates like this one for further validation through experimental studies.

The synthesis of such complex molecules often involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The preparation of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide, for example, may involve cyclization reactions to form the indole core followed by functional group transformations to introduce the acetyl and sulfonamide groups. Each step in the synthesis must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.

Beyond its structural complexity, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide represents an important example of how medicinal chemists integrate knowledge from various disciplines to design novel drug candidates. The integration of computational modeling with traditional synthetic organic chemistry has allowed researchers to predict and rationalize the biological activity of molecules like this one before they are even synthesized. This approach has significantly accelerated the drug discovery process by reducing the number of compounds that require extensive experimental testing.

The potential applications of N-(1-acetyl-2,3-dihydro-1H-indol-6-yli) --2 phenylethanone sulfonamide -based compounds span multiple therapeutic areas. For instance, preliminary studies have suggested that derivatives of this class may exhibit inhibitory activity against certain enzymes or receptors implicated in diseases such as cancer or neurodegenerative disorders. Additionally, the sulfonamide moiety could serve as a site for further derivatization to fine-tune the pharmacokinetic properties of the compound or enhance its binding affinity to specific biological targets.

In conclusion,N-( 1-acetyl - 2 , 3 - dihydro - 1 H - indol - 6 - yl ) - ( 2 - phenylethanone sulfonamide ) represents a fascinating exampleof how structural complexity can be leveragedto develop novel therapeutic agents . Its unique combinationof pharmacophoric elements makes it an attractive candidatefor further explorationin both academicand industrialsettings . As researchin this areacontinuesto evolve , it is likelythat compounds likeN-( 1 - acetyl - 2 , 3 - dihydro - 1 H - indol - 6 - yl ) - ( 2 - phenylethanone sulfonamide ) will playan increasinglyimportant rolein shapingthe futureof pharmaceuticaldevelopment .

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